3,4-dimethylidenehexanedioyl-CoA

Metabolism Enzymology Structural Biology

Glutaryl-CoA dehydrogenase (GCDH) exhibits stringent specificity for its native acyl chain, making standard saturated acyl-CoAs poor surrogates for mechanistic studies. This compound provides the exact structural probe required. - **Key application:** Probe for GCDH active site architecture; contains two exocyclic methylidene groups and a C6 dicarboxylic backbone. - **Research advantage:** Differentiates enzyme tolerance for chain length and rigidity vs. glutaryl-CoA (Km/kcat studies). - **Analytical use:** LC-MS standard (predicted [M+H]+ m/z 920.7) for metabolomics and biomarker discovery. - **Supply:** Packaged in amber vials under inert gas; purity assessed by HPLC.

Molecular Formula C29H44N7O19P3S
Molecular Weight 919.7 g/mol
Cat. No. B15552194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethylidenehexanedioyl-CoA
Molecular FormulaC29H44N7O19P3S
Molecular Weight919.7 g/mol
Structural Identifiers
InChIInChI=1S/C29H44N7O19P3S/c1-15(9-19(38)39)16(2)10-20(40)59-8-7-31-18(37)5-6-32-27(43)24(42)29(3,4)12-52-58(49,50)55-57(47,48)51-11-17-23(54-56(44,45)46)22(41)28(53-17)36-14-35-21-25(30)33-13-34-26(21)36/h13-14,17,22-24,28,41-42H,1-2,5-12H2,3-4H3,(H,31,37)(H,32,43)(H,38,39)(H,47,48)(H,49,50)(H2,30,33,34)(H2,44,45,46)
InChIKeyQQJPQYLPLRPIQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dimethylidenehexanedioyl-CoA: A Unique C6 Methylidene Acyl-CoA


3,4-Dimethylidenehexanedioyl-CoA is a medium-chain dicarboxylic acyl-CoA [1] in which a 3,4-dimethylidenehexanedioic acid moiety is linked as a thioester to coenzyme A [2]. With a molecular formula of C29H44N7O19P3S and a molecular weight of 919.7 g/mol [1], this compound is categorized as an unsaturated, branched acyl-CoA [2]. It is a predicted metabolite within the human metabolome, identified as part of the larger family of over 1,100 acyl-CoAs that facilitate intracellular fatty acid transport and energy production [2].

1
GCDH substrate specificity and enzyme kinetics research Probe for active-site architecture and chain-length tolerance
2
Predicted human metabolite reference standard LC-MS method development for unsaturated medium-chain dicarboxylic acyl-CoAs
3
Acyl-CoA–protein binding interaction studies Distinct methylidene motif for exploring binding pocket selectivity

3,4-Dimethylidenehexanedioyl-CoA: Why Generic Substitution Fails


The substitution of 3,4-dimethylidenehexanedioyl-CoA with a generic or structurally similar acyl-CoA, such as glutaryl-CoA, is not a trivial exchange due to the stringent specificity of acyl-CoA-utilizing enzymes for their substrates' acyl-chain structure [1]. The presence of two exocyclic methylidene (C=C) groups and a six-carbon dicarboxylic backbone in this compound [2] creates a unique spatial and electronic environment that is fundamentally different from the saturated, five-carbon dicarboxylic structure of glutaryl-CoA [3]. This structural divergence directly impacts parameters such as binding affinity (Km) and catalytic turnover (kcat) for enzymes like glutaryl-CoA dehydrogenase [1], where even subtle modifications at the gamma-carbon position can drastically alter enzyme kinetics and reaction outcomes [4].

Target Compound
C6 branched dicarboxylic backbone Two exocyclic methylidene groups at C3/C4
Unsaturated, electron-rich substituents Predicted to shift enzyme kinetics via electronic effects
Common Substitute (Glutaryl-CoA)
C5 saturated dicarboxylic chain No branching; shorter and fully saturated
Carboxylate substituent at gamma position Different electronic demand and binding geometry
These structural differences may alter substrate recognition (Km) and catalytic turnover (kcat) for GCDH and related enzymes; direct substitution is not supported without kinetic validation.

3,4-Dimethylidenehexanedioyl-CoA: Distinguishing Structural Evidence


Methylidene-Branched C6 Backbone vs Glutaryl-CoA

The acyl chain of 3,4-dimethylidenehexanedioyl-CoA is a six-carbon dicarboxylic acid (hexanedioic acid) with two methylidene (C=CH2) groups at positions C3 and C4 [1]. This contrasts with the physiological substrate for glutaryl-CoA dehydrogenase, glutaryl-CoA, which is a five-carbon saturated dicarboxylic acid (pentanedioic acid) [2]. The extra carbon and the rigid, planar methylidene substituents in 3,4-dimethylidenehexanedioyl-CoA are predicted to alter its binding geometry and electronic properties within the enzyme's active site [3].

Backbone Length vs Glutaryl-CoA
Class-level inference
C6 vs C5 (+1 carbon)
Chain length probe for GCDH active site geometry
Based on structural nomenclature; no direct kinetic data
Metabolism Enzymology Structural Biology

Unsaturated Methylidene Motif vs Saturated Analogs

The defining feature of 3,4-dimethylidenehexanedioyl-CoA is the two methylidene groups at the 3- and 4-positions [1]. This contrasts with the fully saturated glutaryl-CoA and the monounsaturated glutaconyl-CoA. Studies on human glutaryl-CoA dehydrogenase using a series of gamma-substituted substrate analogs have established a strong quantitative relationship between the electronic nature of the substituent (measured by the field effect parameter, F) and the catalytic rate (log(kcat)) [2]. While 3,4-dimethylidenehexanedioyl-CoA was not among the tested substrates, the QSAR data from that study (e.g., log(kcat) correlation with F) provides a predictive framework for its reactivity [2]. The electron-donating/withdrawing nature of the methylidene groups is expected to differ from that of the carboxylate in glutaryl-CoA or the nitro group in 4-nitrobutyryl-CoA, leading to distinct enzyme kinetics [3].

Methylidene Substituent Effect
Supporting evidence
Methylidene vs carboxylate/nitro group
Electronics may alter catalytic rate (log kcat)
Predicted from QSAR of gamma-substituted GCDH substrates
Lipid Metabolism Enzyme Kinetics QSAR

Medium-Chain Dicarboxylic Acyl-CoA Classification

Based on its six-carbon acyl chain, 3,4-dimethylidenehexanedioyl-CoA is classified as a medium-chain acyl-CoA [1]. Within this category, it is further distinguished as a dicarboxylic acyl-CoA, a less common subclass compared to monocarboxylic medium-chain acyl-CoAs like octanoyl-CoA (C8) or hexanoyl-CoA (C6) [1]. Its predicted human metabolite status (HMDB0300848) [2] suggests a potential, albeit uncharacterized, role in mitochondrial or peroxisomal fatty acid oxidation pathways [3]. The presence of the methylidene groups adds a layer of complexity, as unsaturated medium-chain dicarboxylic acyl-CoAs are rarely encountered as primary metabolites and may represent unique intermediates or markers of specific metabolic disorders [4].

Acyl-CoA Classification
Class-level inference
Medium-chain dicarboxylic, unsaturated
Probe for peroxisomal/mitochondrial oxidation pathways
Predicted human metabolite (HMDB); uncharacterized in vivo role
Metabolomics Fatty Acid Oxidation Inborn Errors of Metabolism

3,4-Dimethylidenehexanedioyl-CoA: Key Research Applications


GCDH Substrate Specificity and Catalysis

As a structurally distinct alternate substrate, 3,4-dimethylidenehexanedioyl-CoA is an ideal tool for probing the active site architecture of human glutaryl-CoA dehydrogenase (GCDH). Its six-carbon, di-unsaturated chain can be used to assess the enzyme's tolerance for chain length and rigidity compared to the native five-carbon, saturated glutaryl-CoA [1][2]. Kinetic studies with this compound can reveal how modifications at the gamma-carbon influence the rate-limiting steps of dehydrogenation and decarboxylation, providing insights into the molecular pathology of glutaric acidemia type 1 [3].

Reference Standard for Novel Dicarboxylic Acyl-CoAs

Given its predicted status as a human metabolite [4], 3,4-dimethylidenehexanedioyl-CoA can be used as a high-purity analytical standard to develop and validate liquid chromatography-mass spectrometry (LC-MS) methods. Its unique mass-to-charge ratio (m/z of [M+H]+ = 920.7) and fragmentation pattern can be used to screen biological samples for the presence of this specific molecule and related unsaturated medium-chain dicarboxylic acyl-CoAs [5]. This is particularly relevant for discovering novel biomarkers of inborn errors of metabolism or for mapping the acyl-CoA 'exposome' [6].

Carnitine O-Palmitoyltransferase Substrate Specificity

The compound is a predicted substrate for carnitine O-palmitoyltransferase, which catalyzes the formation of 3,4-dimethylidenehexanedioylcarnitine for transport into mitochondria [7]. This makes it a useful tool for studying the structural determinants of acyl-CoA recognition by the carnitine shuttle system. By comparing its transport efficiency and kinetics with those of more common medium-chain acyl-CoAs (e.g., octanoyl-CoA), researchers can better understand how branching and unsaturation in the acyl chain affect mitochondrial import and subsequent beta-oxidation [8].

Acyl-CoA–Protein Binding Interactions

Acyl-CoAs are not only metabolic intermediates but also allosteric regulators of various enzymes and signaling proteins. The unique structural features of 3,4-dimethylidenehexanedioyl-CoA—its chain length, dicarboxylic nature, and methylidene branches—provide a distinct chemical probe for studying acyl-CoA binding pockets [9]. In structural biology, co-crystallization or NMR studies with this compound could reveal novel binding modes and conformational changes in proteins that interact with CoA esters, aiding in the development of selective chemical tools or understanding off-target drug effects [10].

Application
Selection Property
Validation Focus
GCDH substrate specificity studies
C6 branched, di-unsaturated alternate substrate
Kinetic parameters (Km, kcat) and active-site tolerance
LC-MS analytical reference standard
Unique mass and fragmentation pattern for detection
Method validation in biological matrices for novel biomarker discovery
Carnitine shuttle substrate characterization
Predicted substrate for carnitine O-palmitoyltransferase
Mitochondrial import efficiency and beta-oxidation entry
Acyl-CoA–protein binding interactions
Distinct methylidene branching and C6 chain
Binding affinity, conformational changes, and selectivity screening

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